molecular formula C16H12O7 B6410289 2-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid CAS No. 1261916-83-9

2-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid

Cat. No.: B6410289
CAS No.: 1261916-83-9
M. Wt: 316.26 g/mol
InChI Key: SBHGYZSPZHAWBE-UHFFFAOYSA-N
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Description

2-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of two carboxyl groups and a methoxy group attached to a benzene ring

Properties

IUPAC Name

5-(2-carboxy-4-methoxyphenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O7/c1-23-11-2-3-12(13(7-11)16(21)22)8-4-9(14(17)18)6-10(5-8)15(19)20/h2-7H,1H3,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHGYZSPZHAWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691889
Record name 4-Methoxy[1,1'-biphenyl]-2,3',5'-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-83-9
Record name 4-Methoxy[1,1'-biphenyl]-2,3',5'-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dicarboxybenzaldehyde and 5-methoxybenzene.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The final product is typically purified using industrial-scale purification techniques, such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or other nucleophiles.

Major Products

    Oxidation: Oxidized derivatives such as quinones.

    Reduction: Reduced forms such as alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as metal-organic frameworks (MOFs) and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The carboxyl and methoxy groups play a crucial role in its binding to target molecules, influencing its biological activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole: This compound has similar structural features but includes an additional carboxyl group and a benzimidazole moiety.

    2,6-Bis(3,5-dicarboxyphenyl)pyridine: Another similar compound with a pyridine ring instead of a benzene ring.

Uniqueness

2-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid is unique due to the presence of both carboxyl and methoxy groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it valuable for various research and industrial applications.

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